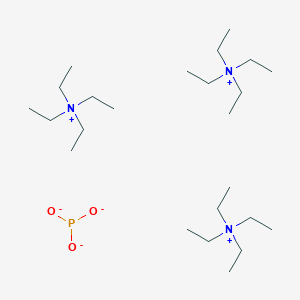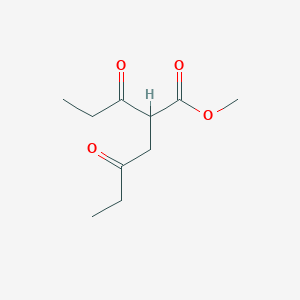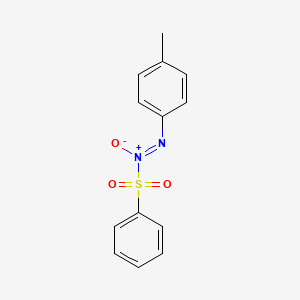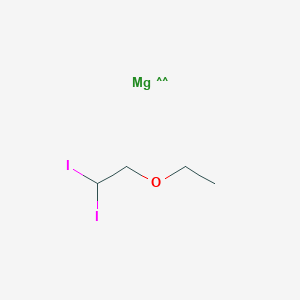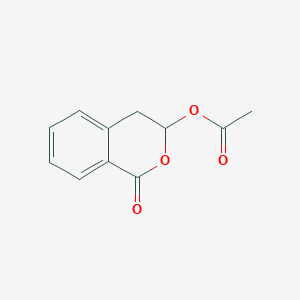
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate is a chemical compound belonging to the class of benzopyrans. Benzopyrans are organic polycyclic compounds that consist of a benzene ring fused with a heterocyclic pyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate typically involves the preparation of intermediates followed by specific reactions to form the final compound. One common synthetic route begins with the preparation of 2,3-dimethylindole using a Fischer indole methodology. The indole is then oxidized with a Witkop oxidation reaction to yield a derivative, which is further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce alcohols or hydrocarbons.
Scientific Research Applications
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, it may act as an inhibitor of certain enzymes or as an agonist or antagonist of specific receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate can be compared with other similar compounds, such as:
1-Oxo-1H-2-benzopyran-3-carboxaldehyde: This compound has a similar benzopyran structure but with a carboxaldehyde functional group.
3,4-Dihydro-1H-2-benzopyran-1-one: This compound is a close analog with a different functional group at the 1-position.
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-: This compound has additional hydroxyl and methyl groups, providing different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties. These properties make it suitable for various applications in research and industry, distinguishing it from other similar compounds.
Properties
CAS No. |
116206-42-9 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(1-oxo-3,4-dihydroisochromen-3-yl) acetate |
InChI |
InChI=1S/C11H10O4/c1-7(12)14-10-6-8-4-2-3-5-9(8)11(13)15-10/h2-5,10H,6H2,1H3 |
InChI Key |
OXSZDUGIQNXURX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentanoic acid, 5-[(4-nitrophenyl)amino]-](/img/structure/B14302071.png)
![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)
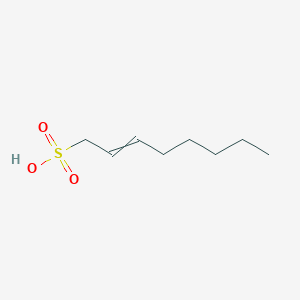
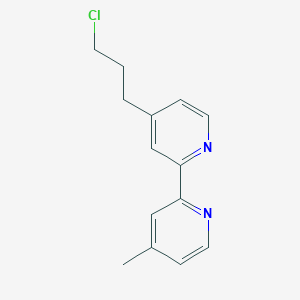
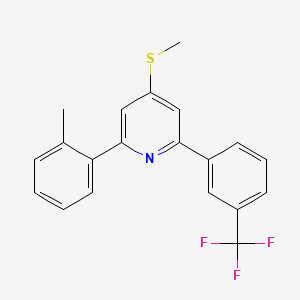
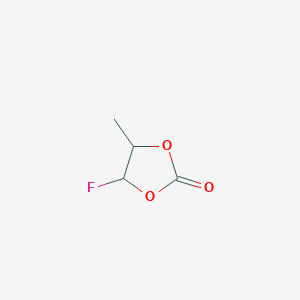
![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)
